molecular formula C5H6N2O3 B025665 Methyl 1-hydroxypyrazole-4-carboxylate CAS No. 108435-77-4

Methyl 1-hydroxypyrazole-4-carboxylate

Cat. No. B025665
M. Wt: 142.11 g/mol
InChI Key: BKWFDOOYHLFIMP-UHFFFAOYSA-N
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Description

Methyl 1-hydroxypyrazole-4-carboxylate, also known as MHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MHP is a pyrazole derivative that is widely used in organic synthesis as a building block for the preparation of various molecules.

Mechanism Of Action

The mechanism of action of Methyl 1-hydroxypyrazole-4-carboxylate is not well understood. However, it is believed that Methyl 1-hydroxypyrazole-4-carboxylate acts as a nucleophile and undergoes various reactions, including nucleophilic addition and substitution reactions.

Biochemical And Physiological Effects

Methyl 1-hydroxypyrazole-4-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Methyl 1-hydroxypyrazole-4-carboxylate can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammation pathway. Methyl 1-hydroxypyrazole-4-carboxylate has also been shown to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).

Advantages And Limitations For Lab Experiments

Methyl 1-hydroxypyrazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, Methyl 1-hydroxypyrazole-4-carboxylate has some limitations, including its limited solubility in water and its potential to undergo side reactions in the presence of certain functional groups.

Future Directions

There are several future directions for the research on Methyl 1-hydroxypyrazole-4-carboxylate. One direction is to explore the potential of Methyl 1-hydroxypyrazole-4-carboxylate as a building block for the preparation of novel bioactive molecules with improved pharmacological properties. Another direction is to investigate the mechanism of action of Methyl 1-hydroxypyrazole-4-carboxylate and its potential as a therapeutic agent for various diseases. Additionally, the use of Methyl 1-hydroxypyrazole-4-carboxylate as a ligand for the preparation of MOFs and its potential applications in material science can also be explored.
Conclusion
Methyl 1-hydroxypyrazole-4-carboxylate is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. Methyl 1-hydroxypyrazole-4-carboxylate has been extensively used in drug discovery, organic synthesis, and material science. Methyl 1-hydroxypyrazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, Methyl 1-hydroxypyrazole-4-carboxylate has some limitations, including its limited solubility in water and its potential to undergo side reactions in the presence of certain functional groups. There are several future directions for the research on Methyl 1-hydroxypyrazole-4-carboxylate, including the exploration of its potential as a therapeutic agent for various diseases and its use as a ligand for the preparation of MOFs.

Scientific Research Applications

Methyl 1-hydroxypyrazole-4-carboxylate has been extensively used in various scientific research applications, including drug discovery, organic synthesis, and material science. In drug discovery, Methyl 1-hydroxypyrazole-4-carboxylate has been used as a building block for the synthesis of various bioactive molecules, including anti-inflammatory, anticancer, and antiviral agents. In organic synthesis, Methyl 1-hydroxypyrazole-4-carboxylate has been used as a precursor for the preparation of various heterocyclic compounds. In material science, Methyl 1-hydroxypyrazole-4-carboxylate has been used as a ligand for the preparation of metal-organic frameworks (MOFs).

properties

CAS RN

108435-77-4

Product Name

Methyl 1-hydroxypyrazole-4-carboxylate

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

methyl 1-hydroxypyrazole-4-carboxylate

InChI

InChI=1S/C5H6N2O3/c1-10-5(8)4-2-6-7(9)3-4/h2-3,9H,1H3

InChI Key

BKWFDOOYHLFIMP-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(N=C1)O

Canonical SMILES

COC(=O)C1=CN(N=C1)O

synonyms

1H-Pyrazole-4-carboxylicacid,1-hydroxy-,methylester(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

90 g of 1-hydroxypyrazole-4-carboxylic acid (for preparation, see corresponding German Patent Application No. P 35 32 879.7) are suspended in 500 ml of methanol, and 10 ml of concentrated sulfuric acid are added. The mixture is then refluxed for 12 hours, the methanol is distilled off under reduced pressure, the solid residue is stirred in 400 ml of water, the solution is brought to pH 3 with sodium hydroxide solution, and the product is filtered off under suction and washed with water. The mother liquor is evaporated down, and a further crystalline fraction is obtained. The combined products are dried under reduced pressure to give 91 g (91% of theory) of methyl 1-hydroxypyrazole-4-carboxylate of melting point 175°.181° C. NMR (DMSO-D6): 8.35 s [1]; 7.82 s [1]; 3.80 s [3].
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

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